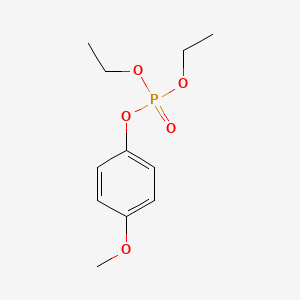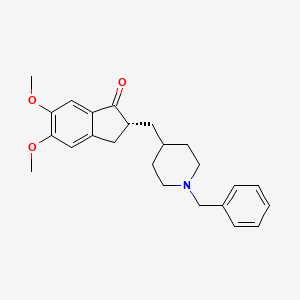
(R)-donepezil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-donepezil is a chiral compound used primarily as a medication for the treatment of Alzheimer’s disease. It is a selective and reversible inhibitor of the enzyme acetylcholinesterase, which breaks down acetylcholine in the brain. By inhibiting this enzyme, ®-donepezil increases the concentration of acetylcholine, thereby enhancing cholinergic neurotransmission. This action helps to alleviate some of the cognitive symptoms associated with Alzheimer’s disease.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-donepezil typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the intermediate: The synthesis begins with the preparation of a key intermediate, which involves the reaction of 2,3-dihydro-5,6-dimethoxy-2-[(1-methyl-1H-indol-3-yl)methyl]-1H-inden-1-one with a suitable reagent.
Reduction: The intermediate is then subjected to reduction conditions to form the corresponding alcohol.
Resolution: The racemic mixture of the alcohol is resolved into its enantiomers using chiral resolution techniques, such as chromatography or crystallization.
Final steps: The desired ®-enantiomer is then further reacted to form ®-donepezil.
Industrial Production Methods
Industrial production of ®-donepezil involves optimizing the synthetic route for large-scale production. This includes:
Scaling up the reactions: Ensuring that the reactions can be carried out on a larger scale without compromising yield or purity.
Purification: Implementing efficient purification techniques to isolate the desired ®-enantiomer.
Quality control: Conducting rigorous quality control tests to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
®-donepezil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert ®-donepezil to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms.
科学研究应用
®-donepezil has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of chiral resolution and enantioselective synthesis.
Biology: Investigated for its effects on cholinergic neurotransmission and its potential neuroprotective properties.
Medicine: Primarily used in the treatment of Alzheimer’s disease to improve cognitive function.
Industry: Employed in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
®-donepezil exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain. The enhanced cholinergic neurotransmission helps to improve cognitive function in patients with Alzheimer’s disease. The molecular targets involved include the active site of acetylcholinesterase, where ®-donepezil binds and inhibits the enzyme’s activity.
相似化合物的比较
Similar Compounds
Galantamine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A reversible cholinesterase inhibitor with a similar mechanism of action.
Tacrine: An older acetylcholinesterase inhibitor with a different chemical structure.
Uniqueness of ®-donepezil
®-donepezil is unique due to its high selectivity and reversible inhibition of acetylcholinesterase. This selectivity reduces the likelihood of side effects compared to other cholinesterase inhibitors. Additionally, ®-donepezil has a longer half-life, allowing for once-daily dosing, which improves patient compliance.
属性
分子式 |
C24H29NO3 |
|---|---|
分子量 |
379.5 g/mol |
IUPAC 名称 |
(2R)-2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3/t20-/m1/s1 |
InChI 键 |
ADEBPBSSDYVVLD-HXUWFJFHSA-N |
手性 SMILES |
COC1=C(C=C2C(=C1)C[C@H](C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC |
规范 SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(n-Acetylamino)-3-[n-(2-ethylbutanoylamino)]benzoic acid](/img/structure/B10758150.png)
![3-Ethyl-6-{[(4-Fluorophenyl)sulfonyl]amino}-2-Methylbenzoic Acid](/img/structure/B10758160.png)
![4-(1r,3as,4r,8as,8br)-[1-Difluoromethyl-2-(4-Fluorobenzyl)-3-Oxodecahydropyrrolo[3,4-A]pyrrolizin-4-Yl]benzamidine](/img/structure/B10758165.png)
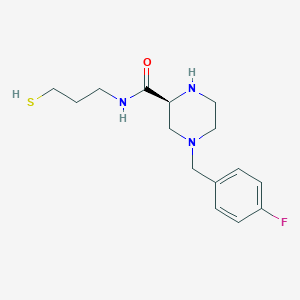
![2-{[4-(Trifluoromethoxy)benzoyl]amino}ethyl Dihydrogen Phosphate](/img/structure/B10758171.png)
![2-[(2-Naphthylsulfonyl)amino]ethyl dihydrogen phosphate](/img/structure/B10758182.png)
![1-Methyl-3-trifluoromethyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid (2-mercapto-ethyl)-amide](/img/structure/B10758188.png)
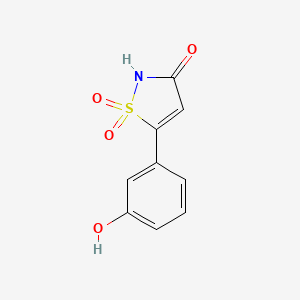

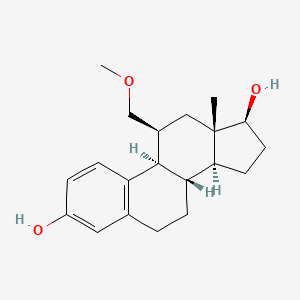

![3-(3-aminophenyl)-N-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B10758219.png)
